

6-(Bromomethyl)quinoline Hydrobromide: A Strategic Intermediate for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1524749

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **6-(bromomethyl)quinoline hydrobromide**, a pivotal chemical intermediate in modern drug discovery. We will explore its synthesis, reactivity, and strategic applications, grounding theoretical concepts in practical, field-proven insights. This document is designed to serve as an essential resource for researchers aiming to leverage the unique properties of the quinoline scaffold in the development of novel therapeutic agents.

The Strategic Value of 6-(Bromomethyl)quinoline Hydrobromide in Drug Design

The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.^{[1][2][3]} Its rigid, planar structure and ability to engage in various intermolecular interactions (π -stacking, hydrogen bonding) make it an ideal anchor for pharmacophores targeting a wide range of biological targets, including kinases, proteases, and GPCRs.

6-(Bromomethyl)quinoline hydrobromide emerges as a particularly valuable building block for several key reasons:

- **Reactive Handle:** The bromomethyl group at the 6-position is a potent electrophile, acting as a versatile handle for covalent attachment to a vast array of nucleophilic partners. This

facilitates the straightforward introduction of the quinoline moiety into complex molecular architectures.^[4]

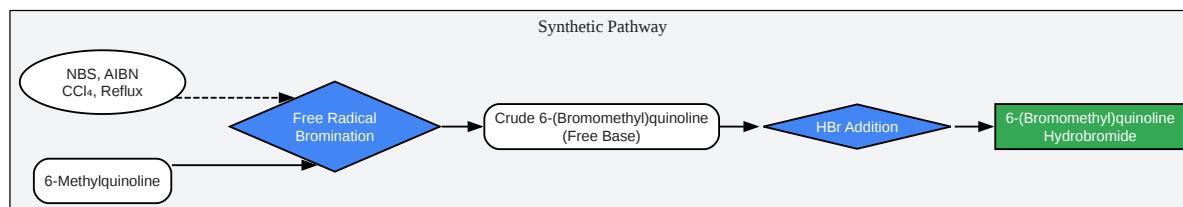
- Positional Isomerism: Functionalization at the 6-position directs substituents into a specific vector space relative to the nitrogen atom, which is often critical for optimizing ligand-receptor interactions.
- Enhanced Stability and Handling: The hydrobromide salt form improves the compound's crystalline nature, thermal stability, and handling characteristics compared to the free base, making it a more reliable and user-friendly reagent in a laboratory setting.^[4]

Core Physicochemical and Spectroscopic Data

A foundational understanding of a reagent's properties is critical for its effective use in synthesis and for troubleshooting experimental outcomes.

Table 1: Physicochemical Properties of **6-(Bromomethyl)quinoline Hydrobromide**

Property	Value
CAS Number	103030-25-7 ^{[5][6][7][8]}
Molecular Formula	C ₁₀ H ₉ Br ₂ N ^{[6][8]}
Molecular Weight	302.99 g/mol ^{[5][6]}
Appearance	White to off-white or tan solid ^[9]
Melting Point	>230 °C (decomposition)
Purity	Typically ≥97%


Spectroscopic Signature:

- ¹H NMR: The proton NMR spectrum is the primary tool for structural verification. Expect a characteristic singlet for the benzylic protons (-CH₂Br) and a series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system.
- Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent peak for the cation [M-Br]⁺ at m/z corresponding to C₁₀H₈BrN⁺. The isotopic pattern of the two bromine

atoms in the parent molecule will also be a key diagnostic feature.

Synthesis and Purification: A Validated Protocol

The most reliable and widely used method for synthesizing this intermediate is the radical bromination of 6-methylquinoline.[4] This reaction leverages the relative stability of the benzylic radical intermediate.

[Click to download full resolution via product page](#)

Caption: Synthesis of **6-(Bromomethyl)quinoline Hydrobromide**.

Step-by-Step Experimental Protocol

Safety Precaution: This reaction should be performed exclusively in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves.

Materials:

- 6-Methylquinoline
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon Tetrachloride (CCl_4), anhydrous


- Hydrobromic Acid (48% in water or as a solution in acetic acid)
- Diethyl Ether

Procedure:

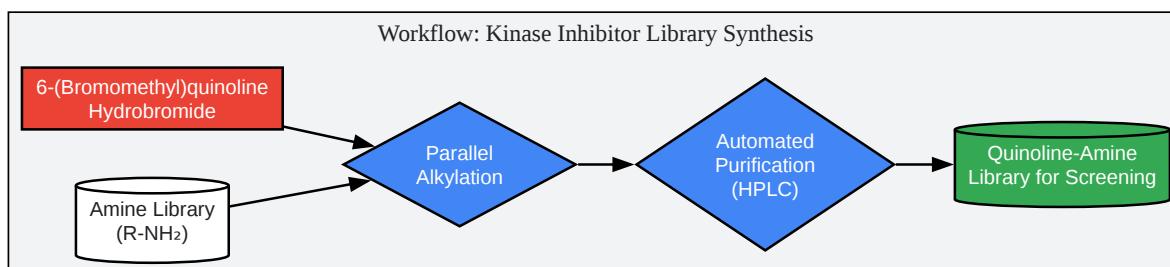
- Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 6-methylquinoline (1.0 eq) and anhydrous carbon tetrachloride.
- Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq). Causality Note: AIBN is the radical initiator; upon heating, it decomposes to form radicals that initiate the chain reaction. NBS is the bromine source.
- Reaction Execution: Heat the mixture to a gentle reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be monitored by TLC or LC-MS by observing the consumption of the starting material. Self-Validation: The reaction mixture will turn from a slurry to a clear solution as the denser NBS is consumed and the less dense succinimide is formed, which floats.
- Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl_4 .
- Purification of Free Base: Concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)quinoline as an oil or low-melting solid. This can be used directly or purified by column chromatography if necessary.
- Salt Formation: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., diethyl ether or ethyl acetate). With vigorous stirring, add hydrobromic acid (1.0 eq) dropwise.
- Isolation: The hydrobromide salt will precipitate as a solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity Profile: The Nucleophilic Substitution Pathway

The synthetic utility of **6-(bromomethyl)quinoline hydrobromide** is dominated by its reactivity as an electrophile in SN2 reactions. The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline ring and the excellent leaving group ability of the bromide ion.

[Click to download full resolution via product page](#)

Caption: SN2 reactivity of **6-(Bromomethyl)quinoline hydrobromide**.


Common Transformations:

- N-Alkylation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., DIPEA or K₂CO₃) yields 6-(aminomethyl)quinoline derivatives. This is a cornerstone reaction for linking the quinoline scaffold to other pharmacophores.

- O-Alkylation: Reaction with alcohols or phenols, typically requiring a stronger base like sodium hydride (NaH) to first generate the alkoxide/phenoxide, produces the corresponding ethers.
- S-Alkylation: Thiols react readily, often under milder basic conditions than alcohols, to form thioethers.
- C-Alkylation: Carbanions, such as those derived from malonic esters, can be alkylated to form new carbon-carbon bonds, enabling chain extension.

Application in a Drug Discovery Workflow: Kinase Inhibitor Synthesis

To illustrate its practical utility, consider a hypothetical workflow for generating a library of potential kinase inhibitors. Many kinase inhibitors consist of a heterocyclic "hinge-binding" motif and a side chain that projects into a solvent-exposed region.

[Click to download full resolution via product page](#)

Caption: A high-throughput synthesis workflow using the title compound.

In this workflow, a diverse library of primary or secondary amines is reacted in parallel with **6-(bromomethyl)quinoline hydrobromide**. This reaction is highly robust and generally provides good yields, making it suitable for library synthesis. The resulting products, which now incorporate the quinoline hinge-binder, can be rapidly purified and submitted for biological screening to identify initial hits for a drug discovery program.

Safety, Handling, and Storage

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable.

- Hazard Identification: This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[\[9\]](#)[\[10\]](#) It is also harmful if swallowed.
- Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid creating dust. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong bases and oxidizing agents.[\[11\]](#) The material is light-sensitive and hygroscopic.[\[11\]](#)

Conclusion

6-(Bromomethyl)quinoline hydrobromide is more than just a chemical reagent; it is a strategic tool that enables the efficient and reliable synthesis of novel molecular entities. Its predictable reactivity, coupled with the proven pharmacological importance of the quinoline scaffold, ensures its continued relevance in the field of medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely incorporate this powerful intermediate into their drug discovery programs, accelerating the path toward new therapeutic breakthroughs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]

- 3. researchgate.net [researchgate.net]
- 4. 6-(Bromomethyl)quinoline (101279-39-4) for sale [vulcanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 6-(Bromomethyl)quinoline hydrobromide - CAS:103030-25-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 6-(Bromomethyl)quinoline hydrobromide 98.00% | CAS: 103030-25-7 | AChemBlock [achemblock.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-(Bromomethyl)quinoline Hydrobromide: A Strategic Intermediate for Advanced Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524749#6-bromomethyl-quinoline-hydrobromide-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com